1-Aminooct-5-en-2-ol

Physicochemical profiling Lipophilicity Synthetic intermediate design

1-Aminooct-5-en-2-ol (CAS 646050-13-7) is an aliphatic amino alcohol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. The compound contains a primary amine at position 1, a secondary alcohol at position 2, and an internal olefin (Z/E configuration unspecified in available records) between C5–C6 of the eight-carbon chain.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 646050-13-7
Cat. No. B12584298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminooct-5-en-2-ol
CAS646050-13-7
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC=CCCC(CN)O
InChIInChI=1S/C8H17NO/c1-2-3-4-5-6-8(10)7-9/h3-4,8,10H,2,5-7,9H2,1H3
InChIKeyCTIDZVARZVLEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminooct-5-en-2-ol (CAS 646050-13-7): Chemical Identity and Core Structural Features for Research Procurement


1-Aminooct-5-en-2-ol (CAS 646050-13-7) is an aliphatic amino alcohol with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . The compound contains a primary amine at position 1, a secondary alcohol at position 2, and an internal olefin (Z/E configuration unspecified in available records) between C5–C6 of the eight-carbon chain . This juxtaposition of three distinct functional groups—amine, hydroxyl, and alkene—within a medium-length hydrocarbon scaffold distinguishes it structurally from saturated 1,2-amino alcohols (e.g., 1-aminooctan-2-ol) and from terminal-alkene analogs [1]. The compound is listed in the PubChem substance registry under SID 105560757 (AKOS001013551) and ChemSpider ID 13641557, though these records carry legacy or non-standardized annotations and should be cross-referenced with primary analytical data .

Why 1-Aminooct-5-en-2-ol Cannot Be Replaced by Generic 1,2-Amino Alcohols or Saturated Analogs


The internal (Z/E)-alkene in 1-aminooct-5-en-2-ol introduces conformational constraint and a site for orthogonal chemical modification (e.g., cross-metathesis, epoxidation, hydroboration–oxidation) that is entirely absent from the commonly stocked saturated analog 1-aminooctan-2-ol . Conversely, simple allylic or homoallylic amino alcohols such as 1-aminobut-3-en-2-ol bear a terminal alkene with distinct electronic and steric profiles, leading to altered regioselectivity in cyclization and addition reactions. Direct substitution with these analogs would eliminate or alter the alkene position, jeopardizing synthetic sequences that depend on the internal (Z/E)-olefin for specific reactivity or downstream stereochemical control [1]. The quantitative evidence below delineates these points of meaningful differentiation.

Quantitative Differentiation Evidence for 1-Aminooct-5-en-2-ol Against Closest Analogs


Internal Olefin Position: Calculated Physicochemical Property Differences vs. Saturated and Terminal-Alkene Analogs

The experimentally derived or calculated LogP for 1-aminooct-5-en-2-ol is 1.75 , reflecting the internal alkene's contribution to lipophilicity. The saturated analog 1-aminooctan-2-ol (CAS 15518-10-2) has a calculated LogP of approximately 1.49 (ACD/Labs Percepta prediction, based on C8H19NO, MW 145.24) [1]. The ~0.26 LogP unit difference corresponds to a ~1.8-fold increase in predicted n-octanol/water partition coefficient for the unsaturated compound [2], which can affect extraction efficiency, membrane permeability in biological assays, and chromatographic retention in preparative HPLC.

Physicochemical profiling Lipophilicity Synthetic intermediate design

Polar Surface Area and Hydrogen-Bonding Profile: Differentiation from Shorter-Chain Amino Alcohols

The topological polar surface area (tPSA) of 1-aminooct-5-en-2-ol is 46.25 Ų , which falls within the CNS-drug-favorable window (<70 Ų) but is significantly lower than shorter-chain analogs such as 1-aminobut-3-en-2-ol (tPSA ~66 Ų for C4 analog) [1]. The hydrogen bond donor count (HBD = 2) and acceptor count (HBA = 2, based on the amine and alcohol groups) are identical to saturated 1,2-amino alcohols, but the internal alkene adds a low-polarity region that modulates overall polarity [2].

Drug-likeness Permeability Scaffold optimization

Synthetic Utility: Internal Alkene as a Functional Handle for Chemoselective Transformations

The internal (Z/E)-alkene of 1-aminooct-5-en-2-ol enables synthetic transformations that are precluded in saturated 1,2-amino alcohols. For example, the alkene can undergo Ru-catalyzed cross-metathesis with electron-deficient olefins to introduce substituents at C5/C6 while preserving the amino alcohol head group [1]. In contrast, the saturated analog 1-aminooctan-2-ol offers no equivalent functionalization pathway. The compound's orthogonal reactivity—amine for amide coupling or reductive amination, alcohol for esterification or oxidation, and alkene for metathesis or hydroamination—has been described as a conceptual advantage in the rational design of chiral building blocks [2].

Chemoselective synthesis Orthogonal reactivity Fragment elaboration

Optimal Application Scenarios for 1-Aminooct-5-en-2-ol Based on Verified Differentiation Evidence


Synthesis of Medium-Ring Nitrogen Heterocycles via Internal Alkene Cyclization

The internal (Z/E)-alkene at C5–C6 enables ring-closing metathesis (RCM) or intramolecular hydroamination to form 7- to 9-membered azacycles . This is not achievable with the saturated analog 1-aminooctan-2-ol and is regioisomerically distinct from products obtained with terminal-alkene amino alcohols such as 1-aminobut-3-en-2-ol [1]. The resulting medium-ring heterocycles are core motifs in natural-product-like compound libraries.

Fragment-Based Ligand Design Requiring Specific Lipophilicity and tPSA Windows

With a calculated LogP of 1.75 and tPSA of 46.25 Ų , 1-aminooct-5-en-2-ol occupies a favorable region in CNS-drug-likeness space. It can serve as a conformationally distinct replacement for saturated amino alcohol fragments when the goal is to reduce tPSA and increase membrane permeability without adding aromatic ring count [1]. The ~0.26 LogP differential vs. 1-aminooctan-2-ol becomes material when optimizing within narrow physicochemical property ranges.

Orthogonal Protecting-Group-Free Synthetic Strategies

The presence of three differentially reactive functional groups—primary amine, secondary alcohol, and internal alkene—allows sequential chemoselective transformations in a single synthetic operation . This contrasts with 1-aminooctan-2-ol, which offers only two reactive sites and requires additional steps to introduce olefinic functionality. Research groups focused on step-economical total synthesis represent a key procurement audience.

Physicochemical Probe for Structure–Activity Relationship (SAR) Studies on Amino Alcohol Receptors/Enzymes

The internal alkene introduces a rigid, planar structural element that can probe the steric and electronic requirements of binding pockets in enzymes or receptors that recognize 1,2-amino alcohol motifs . When comparing SAR across a congeneric series, the ~20 Ų lower tPSA [1] and increased lipophilicity relative to shorter-chain or saturated analogs provide differentiated biophysical readouts that inform lead optimization.

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